Tert-butyl 4-bromo-3-fluorobenzoate

Description

BenchChem offers high-quality Tert-butyl 4-bromo-3-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-bromo-3-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-bromo-3-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFO2/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLVOTIIVGDSRRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20733843 | |

| Record name | tert-Butyl 4-bromo-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1057961-75-7 | |

| Record name | tert-Butyl 4-bromo-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to tert-Butyl 4-bromo-3-fluorobenzoate

An Essential Building Block for Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of tert-butyl 4-bromo-3-fluorobenzoate, a key chemical intermediate in the pharmaceutical and agrochemical industries. We will explore its fundamental physicochemical properties, detail a robust synthetic protocol with mechanistic insights, and evaluate its strategic applications in drug discovery, focusing on its role in cross-coupling reactions and as a protected carboxylic acid moiety. This document also includes a comprehensive spectroscopic profile for analytical characterization and essential guidelines for safe handling and storage, serving as a critical resource for researchers, medicinal chemists, and process development scientists.

Introduction: The Strategic Importance of a Multifunctional Scaffold

In the landscape of modern medicinal chemistry, the rational design of novel therapeutics relies on the availability of versatile and strategically functionalized building blocks. Tert-butyl 4-bromo-3-fluorobenzoate (CAS Number: 1057961-75-7) has emerged as a compound of significant interest.[1][2][3] Its structure is deceptively simple, yet it masterfully combines three distinct chemical motifs, each conferring a significant advantage in the synthesis of complex molecular architectures.

-

The Bromine Atom: Serves as a highly effective synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This allows for the facile and controlled introduction of a wide array of aryl, heteroaryl, or alkyl groups, enabling rapid exploration of a molecule's structure-activity relationship (SAR).[4]

-

The Fluorine Atom: The presence of fluorine ortho to the bromine atom modulates the electronic properties of the benzene ring. In drug design, fluorine substitution is a well-established strategy to enhance metabolic stability, improve binding affinity, and fine-tune lipophilicity.

-

The Tert-Butyl Ester: This bulky group serves as a robust protecting group for the carboxylic acid. It is stable to a wide range of reaction conditions, yet it can be selectively removed under specific acidic conditions to unmask the carboxylic acid for further functionalization, such as amide bond formation. The tert-butyl group is a common motif in medicinal chemistry, though its incorporation can sometimes lead to unwanted properties like increased lipophilicity.[5]

This guide offers a senior application scientist's perspective on leveraging this powerful intermediate, from its synthesis in the lab to its application in complex synthetic campaigns.

Physicochemical and Safety Profile

A clear understanding of a compound's properties is foundational to its effective use. The key data for tert-butyl 4-bromo-3-fluorobenzoate is summarized below.

Table 1: Core Compound Properties

| Property | Value | Source(s) |

| CAS Number | 1057961-75-7 | [1][2][3] |

| Molecular Formula | C₁₁H₁₂BrFO₂ | [3] |

| Molecular Weight | 275.11 g/mol | [3] |

| IUPAC Name | tert-butyl 4-bromo-3-fluorobenzoate | [1] |

| Appearance | Typically a white to off-white solid or oil | N/A |

| Purity | Commercially available at ≥95-98% purity | [6] |

| Category | Organic Building Block, Halogenated Benzoate, Ester | [1][7] |

Table 2: Safety and Handling Synopsis

| Parameter | Guideline | Source(s) |

| Hazard Statements | Based on analogous compounds, may cause skin, eye, and respiratory irritation. | [8] |

| Precautionary Measures | Handle in a well-ventilated place, such as a chemical fume hood.[9][10] | [9][10] |

| Personal Protective Equipment (PPE) | Wear suitable protective clothing, chemical-resistant gloves, and tightly fitting safety goggles. | [9][11][12] |

| Storage Conditions | Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][11] Recommended long-term storage at 2-8°C. | [11] |

| First Aid (Eyes) | Immediately flush eyes with running water for at least 15 minutes.[11] | [11] |

| First Aid (Skin) | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing.[11] | [11] |

Synthesis and Purification: A Validated Protocol

The most direct and common synthesis of tert-butyl 4-bromo-3-fluorobenzoate involves the esterification of its corresponding carboxylic acid. This process is reliable and scalable for laboratory settings.

3.1 Synthetic Workflow Overview

The synthesis is a two-stage process conceptually, starting from a commercially available precursor and culminating in the target ester.

Sources

- 1. 1057961-75-7|tert-Butyl 4-bromo-3-fluorobenzoate|BLD Pharm [bldpharm.com]

- 2. 4-BroMo-3-fluoro-benzoic acid tert-butyl ester | 1057961-75-7 [chemicalbook.com]

- 3. 1057961-75-7 | tert-butyl 4-Bromo-3-fluorobenzoate - Fluoropharm [fluoropharm.com]

- 4. nbinno.com [nbinno.com]

- 5. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tert-butyl 3-bromo-4-fluorobenzoate 95% | CAS: 375368-94-8 | AChemBlock [achemblock.com]

- 7. Buy Tert-butyl 3-bromo-4-fluorobenzoate (EVT-1809501) | 375368-94-8 [evitachem.com]

- 8. tert-Butyl 4-bromo-2-fluorobenzoate | C11H12BrFO2 | CID 46738774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

Introduction: A Versatile Building Block in Modern Chemistry

An In-Depth Technical Guide to Tert-butyl 4-bromo-3-fluorobenzoate for Advanced Chemical Synthesis

Tert-butyl 4-bromo-3-fluorobenzoate is a halogenated aromatic ester that has emerged as a crucial intermediate in the fields of organic synthesis, medicinal chemistry, and materials science. Its strategic combination of a bulky tert-butyl ester protecting group, a reactive bromine atom, and an electron-withdrawing fluorine atom makes it a highly versatile scaffold for constructing complex molecular architectures. The distinct electronic and steric properties conferred by these functional groups allow for selective and controlled chemical transformations, making it an invaluable tool for researchers and drug development professionals. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

The unique arrangement of functional groups in tert-butyl 4-bromo-3-fluorobenzoate dictates its physical characteristics and spectroscopic signature. The tert-butyl group, a common motif in medicinal chemistry, significantly increases the molecule's lipophilicity while providing steric bulk that can influence reaction pathways.[1] The fluorine and bromine atoms modulate the electronic environment of the aromatic ring, impacting its reactivity in subsequent chemical modifications.

Core Chemical Properties

A summary of the key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1057961-75-7 | [2][3][4] |

| Molecular Formula | C₁₁H₁₂BrFO₂ | [3][5][6] |

| Molecular Weight | 275.11 g/mol | [3][7] |

| IUPAC Name | tert-butyl 4-bromo-3-fluorobenzoate | [2] |

| Synonyms | 4-Bromo-3-fluoro-benzoic acid tert-butyl ester | [3] |

| Purity | Typically ≥98% (by GC) | [3] |

Spectroscopic Data Analysis

Spectroscopic analysis is critical for confirming the identity and purity of tert-butyl 4-bromo-3-fluorobenzoate.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum provides distinct signals that are characteristic of the molecule's structure. The nine protons of the tert-butyl group typically appear as a sharp singlet around 1.5-1.6 ppm. The aromatic protons exhibit a more complex splitting pattern due to spin-spin coupling with each other and with the fluorine atom.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the quaternary carbon and methyl carbons of the tert-butyl group, the carbonyl carbon of the ester, and the aromatic carbons. The chemical shifts of the aromatic carbons are significantly influenced by the electronegative fluorine and bromine substituents.

-

IR (Infrared) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretch of the ester functional group (typically around 1710-1740 cm⁻¹). Other significant peaks include those for C-O stretching, aromatic C-H stretching, and C-F and C-Br bond vibrations.

-

Mass Spectrometry (MS): In mass spectrometry, the molecule will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).

Synthesis and Purification

The most common and efficient method for preparing tert-butyl 4-bromo-3-fluorobenzoate is through the esterification of its corresponding carboxylic acid, 4-bromo-3-fluorobenzoic acid.

Synthetic Workflow: Acid-Catalyzed Esterification

This process involves the reaction of 4-bromo-3-fluorobenzoic acid with a tert-butylating agent, typically in the presence of an acid catalyst. The tert-butyl group is too sterically hindered for standard Fischer esterification with tert-butanol. A common strategy involves forming the acid chloride followed by reaction with potassium tert-butoxide, or using di-tert-butyl dicarbonate ((Boc)₂O) with a catalyst like 4-dimethylaminopyridine (DMAP).

Experimental Protocol: Synthesis via Di-tert-butyl Dicarbonate

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-3-fluorobenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Reagent Addition: Add 4-dimethylaminopyridine (DMAP, ~0.1 eq) to the solution. Then, slowly add di-tert-butyl dicarbonate ((Boc)₂O, ~1.1-1.2 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed. Carbon dioxide evolution will be observed.

-

Work-up: Once the reaction is complete, quench the mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and unreacted (Boc)₂O.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure tert-butyl 4-bromo-3-fluorobenzoate.

Synthesis Workflow Diagram

The logical flow of the synthesis and purification process is illustrated below.

Chemical Reactivity and Strategic Applications

The utility of tert-butyl 4-bromo-3-fluorobenzoate stems from the differential reactivity of its functional groups. The C-Br bond is the primary site for modification, serving as a handle for introducing molecular diversity through cross-coupling reactions.

Key Transformation: Palladium-Catalyzed Cross-Coupling

The bromine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for creating C-C, C-N, and C-O bonds. This allows for the facile introduction of a wide range of aryl, heteroaryl, alkyl, or alkynyl groups. The electron-withdrawing fluorine atom ortho to the bromine can influence the oxidative addition step in the catalytic cycle, sometimes requiring specific ligand and base combinations for optimal yield.

Common cross-coupling reactions include:

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to form N-aryl compounds.

Ester Group Manipulation

The tert-butyl ester serves as a robust protecting group for the carboxylic acid. It is stable to many reaction conditions, including those involving organometallics and mild basic conditions. However, it can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to reveal the free carboxylic acid, which can then be used in further transformations such as amide bond formation.

Diagram of Key Reactions

Sources

- 1. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-BroMo-3-fluoro-benzoic acid tert-butyl ester | 1057961-75-7 [chemicalbook.com]

- 3. capotchem.com [capotchem.com]

- 4. 1057961-75-7|tert-Butyl 4-bromo-3-fluorobenzoate|BLD Pharm [bldpharm.com]

- 5. tert-Butyl 3-bromo-4-fluorobenzoate | 375368-94-8 [sigmaaldrich.com]

- 6. 1057961-75-7 | tert-butyl 4-Bromo-3-fluorobenzoate - Fluoropharm [fluoropharm.com]

- 7. tert-Butyl 4-bromo-2-fluorobenzoate | C11H12BrFO2 | CID 46738774 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Structure and Applications of Tert-butyl 4-bromo-3-fluorobenzoate

This guide provides an in-depth analysis of tert-butyl 4-bromo-3-fluorobenzoate, a key building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document explores the compound's unique structural features, synthesis, and strategic applications, offering field-proven insights into its utility.

Introduction: A Strategically Designed Building Block

Tert-butyl 4-bromo-3-fluorobenzoate (CAS No. 1057961-75-7) is a polysubstituted aromatic ester that has gained prominence as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical sector. Its structure is meticulously designed with functional groups that offer distinct and complementary reactivities, making it an invaluable tool for constructing novel molecular architectures.

The strategic placement of bromo, fluoro, and tert-butyl ester groups on a benzene core provides a powerful platform for medicinal chemists. This arrangement allows for sequential and site-selective modifications, which is a cornerstone of modern drug discovery and lead optimization. Understanding the interplay of these functional groups is critical to harnessing the full synthetic potential of this molecule.

| Property | Value | Source |

| CAS Number | 1057961-75-7 | [1] |

| Molecular Formula | C₁₁H₁₂BrFO₂ | [2] |

| Molecular Weight | 275.11 g/mol | [3] |

| IUPAC Name | tert-butyl 4-bromo-3-fluorobenzoate | [2] |

| Synonyms | 4-Bromo-3-fluoro-benzoic acid tert-butyl ester | [1] |

| Physical Form | Solid | [4] |

| Storage | Room Temperature, Sealed in Dry, Keep in Dark Place | [1] |

Molecular Structure Analysis

The efficacy of tert-butyl 4-bromo-3-fluorobenzoate as a synthetic intermediate is a direct result of its molecular architecture. Each substituent confers specific properties that dictate the molecule's reactivity and utility.

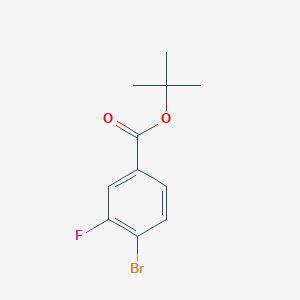

Caption: Molecular structure of tert-butyl 4-bromo-3-fluorobenzoate.

-

Aromatic Core: The central benzene ring provides a rigid scaffold for the precise spatial arrangement of the functional groups.

-

Tert-butyl Ester (Position 1): This group serves two primary functions. First, it is a robust protecting group for the carboxylic acid, stable to a wide range of reaction conditions, particularly those involving organometallics. Second, its steric bulk can influence the conformation of the molecule and direct reactions at other sites. It can be deprotected under acidic conditions (e.g., with trifluoroacetic acid) to reveal the parent carboxylic acid.

-

Fluorine Atom (Position 3): The incorporation of fluorine is a well-established strategy in medicinal chemistry.[5][6] Its high electronegativity significantly alters the electronic properties of the aromatic ring, influencing the pKa of the corresponding carboxylic acid and modulating potential intermolecular interactions (e.g., hydrogen bonding).[7][8] Furthermore, a C-F bond can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[8]

-

Bromine Atom (Position 4): This is arguably the most versatile functional handle on the molecule. The carbon-bromine bond is readily activated by transition metal catalysts, making it an excellent leaving group for a variety of cross-coupling reactions. This allows for the facile introduction of carbon-carbon (e.g., Suzuki, Stille, Heck reactions) and carbon-heteroatom (e.g., Buchwald-Hartwig amination) bonds, providing a gateway to a vast chemical space.

Synthesis and Mechanistic Insight

The most common and reliable method for preparing tert-butyl 4-bromo-3-fluorobenzoate is through the acid-catalyzed esterification of its corresponding carboxylic acid.

Caption: General workflow for the synthesis of the target compound.

Protocol: Acid-Catalyzed (Fischer) Esterification

This protocol is based on standard procedures for the esterification of aromatic acids.[9]

-

Reaction Setup: To a solution of 4-bromo-3-fluorobenzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., toluene or dichloromethane), add tert-butanol (1.5-3.0 eq).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.05-0.1 eq) to the mixture.

-

Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic hydroxyl group of tert-butanol. This step is essential to overcome the activation energy barrier of the reaction.

-

-

Reaction Execution: Heat the mixture to reflux for several hours (typically 4-24 hours). The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Causality: Heating the reaction provides the necessary energy for the reaction to proceed at a reasonable rate. Refluxing, often with a Dean-Stark apparatus, helps to drive the equilibrium towards the product side by removing the water formed as a byproduct.

-

-

Workup: After cooling to room temperature, the reaction mixture is carefully neutralized with an aqueous base (e.g., a saturated solution of sodium bicarbonate). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine.

-

Causality: Neutralization quenches the acid catalyst and removes the unreacted carboxylic acid starting material into the aqueous phase as its carboxylate salt. The brine wash helps to remove residual water from the organic phase.

-

-

Purification: The organic phase is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure tert-butyl 4-bromo-3-fluorobenzoate.

Spectroscopic Characterization (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

~1.6 ppm (singlet, 9H): This signal is characteristic of the nine equivalent protons of the tert-butyl group.[10] It appears as a sharp singlet because there are no adjacent protons to cause splitting.

-

~7.5-8.0 ppm (multiplet, 3H): The three protons on the aromatic ring will appear in this downfield region. Their signals will be complex multiplets due to coupling with each other (ortho- and meta-coupling) and with the fluorine atom (³JHF and ⁴JHF coupling). The proton ortho to the bromine will likely be the most downfield.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

~28 ppm: The three equivalent methyl carbons of the tert-butyl group.

-

~82 ppm: The quaternary carbon of the tert-butyl group bonded to the ester oxygen.

-

~115-165 ppm: This region will contain the six aromatic carbon signals and the carbonyl carbon. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF) and is expected around 160 ppm (d, ¹JCF ≈ 250 Hz). The carbon attached to the bromine will be around 120-125 ppm. The carbonyl carbon of the ester is expected around 164 ppm.[5]

-

-

IR (Infrared) Spectroscopy:

-

~2970 cm⁻¹: C-H stretching from the tert-butyl group.[11]

-

~1720 cm⁻¹: A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the ester group.

-

~1250-1300 cm⁻¹: C-O stretching of the ester.

-

~1200-1250 cm⁻¹: C-F stretching from the aromatic fluorine.

-

~1000-1100 cm⁻¹: Aromatic C-H in-plane bending.

-

Strategic Applications in Synthesis

The true value of tert-butyl 4-bromo-3-fluorobenzoate lies in its capacity as a versatile building block for creating molecular diversity. The orthogonal nature of its functional groups allows for a planned, multi-step synthetic strategy.

Caption: Synthetic pathways enabled by the subject compound.

Field-Proven Insights:

-

Drug Discovery Core Structures: In medicinal chemistry, this intermediate is frequently used to generate libraries of compounds for high-throughput screening. For instance, a Suzuki coupling can introduce a variety of aryl or heteroaryl rings at the 4-position. Each new ring system can explore different binding pockets of a biological target. The fluorine at the 3-position provides metabolic stability and electronic modulation, which are critical for tuning the pharmacokinetic and pharmacodynamic properties of a drug candidate.[7]

-

Sequential Functionalization: A typical synthetic sequence involves first performing a transition-metal-catalyzed cross-coupling reaction at the C-Br bond. The tert-butyl ester remains intact under these conditions. In a subsequent step, the ester can be hydrolyzed to the carboxylic acid. This newly revealed functional group can then be used for further modifications, such as amide bond formation, providing another layer of structural diversification. This self-validating system ensures that each step is selective and high-yielding.

Safety and Handling

As with all laboratory chemicals, tert-butyl 4-bromo-3-fluorobenzoate should be handled with appropriate care.

-

GHS Hazard Statements: Based on data for analogous compounds, it is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4]

-

Precautionary Measures:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

Tert-butyl 4-bromo-3-fluorobenzoate is more than just a chemical intermediate; it is a testament to rational molecular design. Its structure provides a pre-packaged solution for chemists looking to introduce a fluorinated benzoic acid moiety into a target molecule while retaining a versatile handle—the bromine atom—for late-stage functionalization. The strategic inclusion of the tert-butyl ester ensures the stability of the carboxyl group during these transformations. This combination of features makes it an exceptionally powerful and reliable tool for accelerating research and development in the pharmaceutical and material science industries.

References

-

Fluorinated building blocks in drug design: new pathways and targets. (2024). National Institutes of Health (NIH). Available at: [Link]

-

Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Available at: [Link]

-

Fluorinated building blocks in drug design: new pathways and targets. (2024). Taylor & Francis Online. Available at: [Link]

-

Fluorinated Building Blocks: Essential Tools for Modern Chemistry. (2025). MolecularCloud. Available at: [Link]

-

Infrared Spectroscopy of the tert-Butyl Cation in the Gas Phase. (2025). ResearchGate. Available at: [Link]

-

tert-Butyl 4-bromo-2-fluorobenzoate | C11H12BrFO2 | CID 46738774. PubChem. Available at: [Link]

-

tert-Butyl 4-fluorobenzoate | C11H13FO2 | CID 2736444. PubChem. Available at: [Link]

-

Electronic Supplementary Information for... The Royal Society of Chemistry. Available at: [Link]

Sources

- 1. utsouthwestern.edu [utsouthwestern.edu]

- 2. tert-Butyl 4-bromo-2-fluorobenzoate | C11H12BrFO2 | CID 46738774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Tert-butyl 4-bromobenzoate | C11H13BrO2 | CID 11334366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1057961-75-7|tert-Butyl 4-bromo-3-fluorobenzoate|BLD Pharm [bldpharm.com]

- 7. rsc.org [rsc.org]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

A Spectroscopic Guide to tert-Butyl 4-bromo-3-fluorobenzoate: Structure Elucidation and Data Interpretation

Introduction to tert-Butyl 4-bromo-3-fluorobenzoate

Tert-butyl 4-bromo-3-fluorobenzoate (molecular formula C₁₁H₁₂BrFO₂) is an aromatic ester. Its structure combines a benzene ring substituted with a bromine atom, a fluorine atom, and a tert-butyl ester group. This combination of functionalities makes it a valuable building block in organic synthesis. The precise arrangement of the bromo and fluoro substituents on the aromatic ring is critical for its reactivity and the properties of downstream compounds. Spectroscopic analysis is therefore essential for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For tert-butyl 4-bromo-3-fluorobenzoate, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will show signals for both the aromatic protons and the aliphatic protons of the tert-butyl group. The chemical shifts and coupling patterns in the aromatic region are particularly diagnostic of the substitution pattern.

Key Features and Interpretation:

-

Tert-Butyl Group (9H): A sharp singlet peak is expected around δ 1.59 ppm . This is based on data from the closely related tert-butyl 4-bromobenzoate[1]. The nine protons are chemically equivalent due to free rotation around the C-C bonds, resulting in a single signal with a large integration value.

-

Aromatic Protons (3H): The aromatic region will be more complex due to spin-spin coupling between the protons and with the fluorine atom. Based on the analysis of 4-bromo-3-fluorobenzoic acid, we can predict the following patterns:

-

H-5: This proton is adjacent to the bromine atom and will appear as a triplet or doublet of doublets around δ 7.7-7.8 ppm . It will show coupling to H-2 and H-6.

-

H-2: This proton is ortho to the ester group and meta to the bromine. It is expected to be a doublet of doublets around δ 7.9-8.0 ppm , showing coupling to H-6 and a smaller coupling to the fluorine at position 3.

-

H-6: This proton is ortho to the bromine and meta to the ester. It will likely appear as a doublet of doublets around δ 7.4-7.5 ppm , with coupling to H-2 and H-5.

-

Table 1: Predicted ¹H NMR Data for tert-Butyl 4-bromo-3-fluorobenzoate

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.59 | s (singlet) | 9H | -C(CH₃)₃ | Equivalent protons of the tert-butyl group. Value from tert-butyl 4-bromobenzoate[1]. |

| ~7.7-7.8 | t or dd | 1H | H-5 | Influenced by adjacent Br and couplings to other aromatic protons. |

| ~7.9-8.0 | dd | 1H | H-2 | Deshielded by the ester group, with coupling to H-6 and a smaller coupling to the fluorine atom. |

| ~7.4-7.5 | dd | 1H | H-6 | Influenced by the adjacent Br and couplings to other aromatic protons. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (O, F, Br) and resonance effects. The signals for the carbons attached to fluorine will appear as doublets due to one-bond C-F coupling.

Key Features and Interpretation:

-

Carbonyl Carbon (C=O): Expected around δ 164-166 ppm .

-

Aromatic Carbons: Six distinct signals are expected. The carbon attached to fluorine (C-3) will show a large one-bond coupling constant (¹JCF). The carbons ortho and meta to the fluorine will show smaller two- and three-bond couplings, respectively.

-

Tert-Butyl Carbons: Two signals are expected: one for the quaternary carbon around δ 82-83 ppm and one for the three equivalent methyl carbons around δ 28 ppm .

Table 2: Predicted ¹³C NMR Data for tert-Butyl 4-bromo-3-fluorobenzoate

| Chemical Shift (δ) (ppm) | Assignment | Rationale |

| ~165 | C=O | Typical range for an ester carbonyl. |

| ~160 (d, ¹JCF ≈ 250 Hz) | C-F | Large one-bond coupling to fluorine is characteristic. |

| ~135 | C-Br | Chemical shift influenced by the attached bromine. |

| ~130-135 | Ar-C | Aromatic carbons. |

| ~115-125 | Ar-C | Aromatic carbons, some may show smaller couplings to fluorine. |

| ~82 | -C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~28 | -C(CH₃)₃ | Equivalent methyl carbons of the tert-butyl group. |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. A single signal is expected for the fluorine atom in tert-butyl 4-bromo-3-fluorobenzoate.

Key Features and Interpretation:

-

A single multiplet is expected. The chemical shift will be influenced by the electronic environment of the aromatic ring. Based on data for 3-bromo-4-fluorobenzoic acid, the chemical shift is expected in the range of -98 to -110 ppm [2]. The multiplicity will arise from coupling to the ortho and meta protons.

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of a small molecule like tert-butyl 4-bromo-3-fluorobenzoate is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for good signal-to-noise (typically 8-16), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A wider spectral width (~250 ppm) is required. A larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the spectrum with or without proton decoupling. A specific probe or tuning of a broadband probe to the fluorine frequency is required.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Spectrum and Interpretation

The IR spectrum of tert-butyl 4-bromo-3-fluorobenzoate is expected to show characteristic absorption bands for the ester group, the aromatic ring, and the C-F and C-Br bonds.

Key Features and Interpretation:

-

C=O Stretch: A strong, sharp absorption band is expected in the range of 1715-1730 cm⁻¹ , characteristic of an aromatic ester carbonyl group[3]. Conjugation with the aromatic ring lowers this frequency compared to a saturated ester.

-

C-O Stretches: Two strong bands are expected for the C-O bonds of the ester group, typically around 1250-1310 cm⁻¹ (asymmetric stretch) and 1100-1130 cm⁻¹ (symmetric stretch)[3]. This pattern is often referred to as the "Rule of Three" for esters[4].

-

Aromatic C-H Stretch: A weak to medium absorption band above 3000 cm⁻¹, typically around 3030-3100 cm⁻¹ [5].

-

Aliphatic C-H Stretch: Medium to strong absorption bands in the range of 2850-2980 cm⁻¹ due to the methyl groups of the tert-butyl moiety.

-

Aromatic C=C Stretches: Several medium to weak bands in the region of 1450-1600 cm⁻¹ [5].

-

C-F Stretch: A strong absorption band in the fingerprint region, typically around 1200-1250 cm⁻¹ . This may overlap with one of the C-O stretching bands.

-

C-Br Stretch: A weak to medium absorption band in the low-frequency region, typically 500-600 cm⁻¹ .

Table 3: Predicted IR Absorption Bands for tert-Butyl 4-bromo-3-fluorobenzoate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3030-3100 | Weak | Aromatic C-H stretch |

| 2850-2980 | Medium | Aliphatic C-H stretch |

| 1715-1730 | Strong | C=O stretch (ester) |

| 1450-1600 | Medium | Aromatic C=C stretch |

| 1250-1310 | Strong | Asymmetric C-O stretch |

| 1100-1130 | Strong | Symmetric C-O stretch |

| ~1200-1250 | Strong | C-F stretch |

| 500-600 | Medium | C-Br stretch |

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation: For a liquid or low-melting solid, a thin film can be prepared between two KBr or NaCl plates. Alternatively, Attenuated Total Reflectance (ATR) is a modern and simple method where a drop of the sample is placed directly on the ATR crystal[6].

-

Background Spectrum: A background spectrum of the empty spectrometer (or clean ATR crystal) is recorded to subtract the contribution of atmospheric CO₂ and water vapor.

-

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information from fragmentation patterns.

Predicted Mass Spectrum and Interpretation

Key Features and Interpretation:

-

Molecular Ion (M⁺): The molecular weight of C₁₁H₁₂BrFO₂ is approximately 274.0 g/mol for the ⁷⁹Br isotope and 276.0 g/mol for the ⁸¹Br isotope. The mass spectrum will show two peaks in the molecular ion region at m/z 274 and m/z 276 with nearly equal intensity (approximately 1:1 ratio). This characteristic isotopic pattern is a definitive indicator of the presence of one bromine atom[7].

-

Fragmentation Patterns:

-

Loss of the tert-butyl group: A prominent fragmentation pathway is the loss of the tert-butyl cation (•C(CH₃)₃, 57 Da) or isobutylene (C₄H₈, 56 Da) to give a fragment ion corresponding to the protonated 4-bromo-3-fluorobenzoic acid.

-

Loss of the tert-butoxy group: Loss of the •OC(CH₃)₃ radical (73 Da) would lead to the 4-bromo-3-fluorobenzoyl cation.

-

Other fragments: Further fragmentation of the aromatic ring can occur, but the initial losses related to the ester group are typically the most significant.

-

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or more commonly, as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for GC-MS and results in extensive fragmentation. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used, which often result in a more prominent molecular ion peak.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizing the Analysis

Molecular Structure

Caption: Molecular structure of tert-butyl 4-bromo-3-fluorobenzoate.

Spectroscopic Analysis Workflow

Sources

- 1. TERT-BUTYL-4-BROMOBENZOATE | 59247-47-1 [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 7. chemguide.co.uk [chemguide.co.uk]

Mastering the Stability and Storage of Tert-butyl 4-bromo-3-fluorobenzoate: A Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers

Introduction

Tert-butyl 4-bromo-3-fluorobenzoate (CAS No. 1057961-75-7) is a pivotal building block in modern medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring a bromine atom for cross-coupling reactions, a fluorine atom for modulating electronic properties and metabolic stability, and a tert-butyl ester protecting group, makes it a versatile intermediate in the synthesis of complex molecules.[3] However, the very features that make this compound valuable also dictate its chemical stability. The integrity of this reagent is paramount for the reproducibility of synthetic procedures and the quality of downstream products. This guide provides a comprehensive overview of the stability profile, optimal storage conditions, and handling protocols for tert-butyl 4-bromo-3-fluorobenzoate, grounded in its fundamental chemical properties.

Core Physicochemical Properties

A foundational understanding of the molecule's properties is essential before discussing its stability. The structure combines a halogenated aromatic ring with a sterically hindered ester group, defining its reactivity.

Caption: Chemical Structure of tert-butyl 4-bromo-3-fluorobenzoate.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1057961-75-7 | [1][2] |

| Molecular Formula | C₁₁H₁₂BrFO₂ | [2] |

| Molecular Weight | 275.11 g/mol | [2][4] |

| Synonyms | 4-Bromo-3-fluoro-benzoic acid tert-butyl ester | [2] |

| Purity (Typical) | ≥98% (GC) | [2] |

| Boiling Point | 332.3±25.0°C at 760 mmHg (Predicted) |[5] |

Intrinsic Stability and Degradation Pathways

While generally stable under normal conditions, the reactivity of tert-butyl 4-bromo-3-fluorobenzoate is primarily governed by its ester functional group.[3] The bulky tert-butyl group provides significant steric hindrance, which kinetically slows hydrolysis compared to less hindered esters like methyl or ethyl esters. However, it is not immune to degradation, especially under specific chemical conditions.

Primary Degradation Pathway: Ester Hydrolysis

The most significant stability concern is the hydrolysis of the tert-butyl ester back to the parent carboxylic acid (4-bromo-3-fluorobenzoic acid) and tert-butanol. This reaction is catalyzed by both acids and bases.

-

Base-Catalyzed Hydrolysis (Saponification): Exposure to strong bases (e.g., NaOH, KOH) or even weaker inorganic bases (e.g., K₂CO₃ in the presence of water) will lead to rapid and irreversible hydrolysis. The mechanism involves nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon.

-

Acid-Catalyzed Hydrolysis: Strong acids (e.g., HCl, H₂SO₄, TFA) catalyze the hydrolysis by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3] This pathway is particularly relevant, as acidic conditions are common in synthetic workups and chromatography.

Caption: Primary Degradation Pathway via Hydrolysis.

Incompatible Materials

To ensure the integrity of the compound, direct contact with the following should be avoided:

-

Strong Oxidizing Agents: While the aromatic ring is somewhat deactivated, strong oxidizers could potentially lead to undefined side reactions.

-

Strong Bases: As detailed above, bases will cause rapid degradation.[6]

-

Strong Acids: Catalyze hydrolysis, particularly at elevated temperatures.[3]

Upon thermal decomposition, the compound can release hazardous gases, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[7]

Recommended Storage and Handling Protocols

Proper storage is the most critical factor in maintaining the long-term purity and stability of tert-butyl 4-bromo-3-fluorobenzoate. The primary goal is to mitigate the risk of hydrolysis.

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

|---|---|---|

| Temperature | 2-8°C (Refrigerated) for long-term storage.[7] | Reduces the rate of potential slow hydrolysis or other degradation reactions. |

| Room temperature for short-term use.[8] | Acceptable for daily or weekly use, provided other conditions are met. | |

| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon). | Displaces atmospheric moisture, which is a key reactant for hydrolysis. |

| Container | Tightly sealed, airtight container made of glass or other non-reactive material.[5][7][9] | Prevents ingress of moisture and air. |

| Light | Store in an amber or opaque container to protect from light. | While no specific photolability data is available, it is good practice for halogenated aromatics. |

Safe Handling Procedures

Adherence to standard laboratory safety practices is essential for user protection.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or aerosols.[5][9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[7][10]

-

Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[7]

Experimental Workflow: Stability Assessment via Forced Degradation

For researchers in drug development, verifying the stability of a new batch of reagent or understanding its behavior under process conditions is crucial. A forced degradation study provides these insights. This protocol is a self-validating system to confirm the stability profile of the material in your laboratory.

Causality of Experimental Design: The conditions chosen (acid, base, oxidation, heat, light) are designed to accelerate the degradation pathways most likely to affect this class of molecule, providing a rapid assessment of its intrinsic stability.

Caption: Experimental Workflow for Stability Assessment.

Step-by-Step Protocol

-

Preparation of Stock Solution:

-

Accurately weigh and dissolve tert-butyl 4-bromo-3-fluorobenzoate in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.

-

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature and monitor every hour, as degradation is expected to be rapid.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Place a tightly capped vial of the stock solution in an oven at 60°C for 48 hours.

-

Photolytic Degradation: Expose a quartz cuvette containing the stock solution to a calibrated light source according to ICH Q1B guidelines.

-

-

Sample Quenching and Preparation:

-

After the specified time, cool the samples to room temperature.

-

Neutralize the acidic and basic samples by adding an equimolar amount of base (for acid) or acid (for base).

-

Dilute all samples with the mobile phase to a suitable concentration for analysis (e.g., 0.1 mg/mL).

-

-

Analytical Method:

-

Analyze the samples using a validated reverse-phase HPLC method with UV detection. A mass spectrometer (MS) detector is highly recommended for identifying the mass of any degradation products.

-

Compare the peak area of the parent compound in the stressed samples to an unstressed control to quantify the percentage of degradation.

-

Analyze the mass spectra of new peaks to confirm the identity of degradants, such as the hydrolyzed carboxylic acid.

-

Conclusion

Tert-butyl 4-bromo-3-fluorobenzoate is a robust synthetic intermediate when handled and stored correctly. Its primary liability is the tert-butyl ester group, which is susceptible to acid- and base-catalyzed hydrolysis. By implementing the storage and handling protocols outlined in this guide—namely, storing the compound under cool, dry, and inert conditions—researchers can ensure its long-term integrity. For applications requiring the highest level of quality assurance, performing a forced degradation study provides a definitive, self-validating assessment of the material's stability profile, safeguarding the reliability and success of your research and development efforts.

References

- 1. 4-BroMo-3-fluoro-benzoic acid tert-butyl ester | 1057961-75-7 [chemicalbook.com]

- 2. capotchem.com [capotchem.com]

- 3. Buy Tert-butyl 3-bromo-4-fluorobenzoate (EVT-1809501) | 375368-94-8 [evitachem.com]

- 4. tert-Butyl 4-bromo-2-fluorobenzoate | C11H12BrFO2 | CID 46738774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. aksci.com [aksci.com]

- 8. tert-Butyl 2-bromo-4-fluorobenzoate | 951884-50-7 [sigmaaldrich.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. tert-butyl 3-bromo-4-fluorobenzoate 95% | CAS: 375368-94-8 | AChemBlock [achemblock.com]

Navigating the Safety Profile of Tert-butyl 4-bromo-3-fluorobenzoate: A Technical Guide for Researchers

This guide provides an in-depth examination of the safety considerations, handling protocols, and emergency procedures for tert-butyl 4-bromo-3-fluorobenzoate (CAS No. 1057961-75-7). As a specialized reagent in organic synthesis and drug development, a comprehensive understanding of its properties is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes available data from closely related structural isomers to establish a robust, precautionary framework for its use.

Compound Identification and Physicochemical Profile

Tert-butyl 4-bromo-3-fluorobenzoate is a halogenated aromatic ester. The strategic placement of bromo and fluoro substituents on the benzene ring, combined with the bulky tert-butyl ester group, makes it a valuable building block in medicinal chemistry and material science. While detailed experimental data for this specific isomer is limited, its fundamental properties can be summarized.

Table 1: Physicochemical Properties of Tert-butyl 4-bromo-3-fluorobenzoate

| Property | Value | Source |

| CAS Number | 1057961-75-7 | [1][2][3] |

| Molecular Formula | C₁₁H₁₂BrFO₂ | [1][4] |

| Molecular Weight | 275.11 g/mol | [1] |

| Boiling Point | 332.3 ± 25.0 °C at 760 mmHg | [4] |

| XLogP3 | 3.6 | [4] |

| Appearance | Not specified (often a solid or oil) |

Hazard Assessment: An Evidence-Based Inference

A complete, verified Safety Data Sheet (SDS) for tert-butyl 4-bromo-3-fluorobenzoate (CAS 1057961-75-7) is not publicly available in comprehensive databases. This is common for specialized research chemicals. Therefore, to ensure a high standard of safety, a hazard assessment must be inferred from the documented GHS classifications of its close structural isomers. The logic is that the primary functional groups and their relative positions will dictate a similar toxicological profile.

The most relevant isomer with a detailed, publicly available SDS is tert-butyl 4-bromo-2-fluorobenzoate . Its hazard profile is considered the most reliable surrogate for establishing safe handling procedures.

Table 2: Inferred GHS Hazard Classification for Tert-butyl 4-bromo-3-fluorobenzoate (Based on data for the tert-butyl 4-bromo-2-fluorobenzoate isomer)

| Hazard Class | GHS Category | Hazard Statement | Source |

| Skin Corrosion / Irritation | Category 2 | H315: Causes skin irritation. | [5][6] |

| Serious Eye Damage / Eye Irritation | Category 2A | H319: Causes serious eye irritation. | [5][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | [5][6] |

Authoritative Justification: The bioactivity of halogenated aromatics is highly dependent on the electronic and steric properties imparted by the substituents. While the exact potency may differ between isomers, the fundamental nature of the hazard (irritation) is unlikely to change. The tert-butyl ester moiety does not typically add acute toxicity but can influence absorption. Therefore, assuming the 4-bromo-3-fluoro isomer presents, at minimum, the same hazards as the 4-bromo-2-fluoro isomer is a scientifically sound and prudent safety measure.

Core Safety Protocols & Laboratory Workflow

Based on the inferred hazards, a stringent set of handling and engineering controls is mandatory. The primary goal is to prevent all routes of exposure: dermal, ocular, and inhalation.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential. Standard laboratory attire is insufficient.

Table 3: Mandatory PPE for Handling Tert-butyl 4-bromo-3-fluorobenzoate

| Body Part | Required PPE | Specifications and Best Practices |

| Eyes/Face | Safety Goggles & Face Shield | Goggles must provide a complete seal. A face shield is required over goggles when handling quantities greater than a few milligrams or when there is a risk of splashing. |

| Hands | Nitrile Gloves | Gloves must be inspected before use and changed immediately upon contamination. For prolonged handling, consider double-gloving. |

| Body | Chemical-Resistant Lab Coat | Must be fully buttoned with long sleeves. |

| Respiratory | Not required under normal fume hood use | If working outside of a certified chemical fume hood or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |

Engineering Controls & Handling Procedures

Causality: The potential for respiratory irritation (H335) and the unknown vapor pressure of the compound mandate the use of primary engineering controls to contain the substance at the source.

-

Chemical Fume Hood: All weighing, transferring, and reaction setup involving this compound must be performed inside a certified chemical fume hood.

-

Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function.

-

Handling: Use tools (spatulas, non-sparking tools) to avoid direct contact. Avoid creating dust or aerosols. Keep containers tightly closed when not in use.[7]

-

Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5] Do not eat, drink, or smoke in the work area.[5]

Storage and Incompatibility

Proper storage is critical to maintaining the compound's integrity and preventing hazardous reactions.

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][7] Long-term storage at 2-8°C is recommended.[5]

-

Incompatible Materials: Keep away from strong oxidizing agents. While not explicitly documented, avoid strong bases which could hydrolyze the ester.

Emergency Response & First Aid Protocols

Immediate and correct response to an exposure is critical. All laboratory personnel must be familiar with these procedures and the location of emergency equipment.

Diagram 1: Emergency Response Workflow for Accidental Exposure

Caption: Workflow for responding to an accidental exposure event.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the affected area with soap and water. If irritation occurs or persists, get medical advice.[5][7]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][7]

Fire & Spill Response

-

Fire Fighting: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[7] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. Hazardous decomposition products may include carbon oxides, hydrogen bromide, and hydrogen fluoride.[5]

-

Spill Cleanup: Evacuate the area. Wear full PPE as described in section 3.1. Prevent further leakage if safe to do so. Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it into a suitable, labeled container for hazardous waste disposal. Do not let the product enter drains.[5]

Conclusion

While a specific, comprehensive SDS for tert-butyl 4-bromo-3-fluorobenzoate remains elusive, a robust safety framework can be constructed by leveraging data from its structural isomers. The evidence strongly suggests that this compound should be treated as a skin, eye, and respiratory irritant. Strict adherence to the engineering controls, personal protective equipment protocols, and emergency procedures outlined in this guide is essential for its safe use in a research and development setting. Always perform a risk assessment for any new procedure involving this chemical and consult with your institution's safety officer.

References

-

PubChem. (n.d.). tert-Butyl 4-bromo-2-fluorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Alachem Co., Ltd. (n.d.). 1057961-75-7 | tert-butyl 4-Bromo-3-fluorobenzoate. Retrieved from [Link]

-

Fluoropharm. (n.d.). 1057961-75-7 | tert-butyl 4-Bromo-3-fluorobenzoate. Retrieved from [Link]

-

abcr Gute Chemie. (n.d.). AB452648 | CAS 1057961-75-7. Retrieved from [Link]

Sources

- 1. 1057961-75-7 | tert-butyl 4-Bromo-3-fluorobenzoate - Alachem Co., Ltd. [alachem.co.jp]

- 2. 4-BroMo-3-fluoro-benzoic acid tert-butyl ester | 1057961-75-7 [chemicalbook.com]

- 3. 1057961-75-7|tert-Butyl 4-bromo-3-fluorobenzoate|BLD Pharm [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. aksci.com [aksci.com]

- 6. tert-Butyl 4-bromo-2-fluorobenzoate | C11H12BrFO2 | CID 46738774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

Tert-butyl 4-bromo-3-fluorobenzoate: A Strategic Building Block for Complex Molecule Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorinated Aryl Bromides in Synthesis

In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and agrochemical development, the judicious selection of starting materials is paramount to the success of a synthetic campaign. Tert-butyl 4-bromo-3-fluorobenzoate has emerged as a highly versatile and strategically valuable building block. Its unique trifunctional arrangement—a bromine atom, a fluorine atom, and a tert-butyl ester on a benzene ring—offers a rich platform for a diverse array of chemical transformations. This guide provides a comprehensive overview of the properties, reactivity, and applications of this compound, with a focus on its utility in constructing complex molecular architectures.

The presence of both a bromine and a fluorine atom on the aromatic ring imparts distinct reactivity and physicochemical properties. The bromine atom serves as a versatile handle for a multitude of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency. The fluorine atom, with its high electronegativity and small size, can profoundly influence the electronic properties of the molecule, affecting its reactivity, metabolic stability, and binding affinity to biological targets.[1] The tert-butyl ester group not only serves as a protecting group for the carboxylic acid but also offers a means for subsequent functionalization or deprotection under specific conditions.

This guide will delve into the key synthetic transformations of Tert-butyl 4-bromo-3-fluorobenzoate, providing detailed protocols and mechanistic insights to empower researchers in leveraging its full potential in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is essential for its effective utilization in synthesis. The key properties of Tert-butyl 4-bromo-3-fluorobenzoate are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₂BrFO₂ | [1] |

| Molecular Weight | 275.11 g/mol | [1] |

| CAS Number | 171465-71-9 | |

| Appearance | White to off-white solid | |

| Purity | Typically ≥98% | |

| Storage | Store in a cool, dry place away from light |

Core Synthetic Methodologies: A Gateway to Molecular Diversity

Tert-butyl 4-bromo-3-fluorobenzoate is a substrate for a variety of powerful and widely used synthetic transformations. The strategic positioning of the bromo and fluoro substituents allows for regioselective reactions, providing access to a wide range of substituted aromatic compounds.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

The bromine atom at the 4-position of the benzene ring is an excellent handle for a suite of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of biaryl and vinyl-aryl structures, which are prevalent in many biologically active molecules.

The Suzuki-Miyaura coupling is arguably one of the most important carbon-carbon bond-forming reactions in modern organic synthesis. It involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. Tert-butyl 4-bromo-3-fluorobenzoate readily participates in Suzuki-Miyaura couplings with a variety of aryl and heteroaryl boronic acids and their esters.

Experimental Protocol: Suzuki-Miyaura Coupling of Tert-butyl 4-bromo-3-fluorobenzoate with Phenylboronic Acid

Materials:

-

Tert-butyl 4-bromo-3-fluorobenzoate (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Toluene (anhydrous)

-

Water (degassed)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Tert-butyl 4-bromo-3-fluorobenzoate, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Seal the flask with a septum and evacuate and backfill with the inert gas three times.

-

Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford tert-butyl 3-fluoro-4-phenylbenzoate.

Causality Behind Experimental Choices:

-

Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for the coupling of aryl bromides, often leading to high yields and fast reaction times.

-

Base: Potassium phosphate is a commonly used base in Suzuki couplings, as it is effective in promoting the transmetalation step without causing significant side reactions.

-

Solvent System: A biphasic solvent system of toluene and water is often employed to dissolve both the organic and inorganic reagents, facilitating the reaction.

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in natural products and materials science. Tert-butyl 4-bromo-3-fluorobenzoate can be efficiently coupled with a range of terminal alkynes using a palladium catalyst and a copper(I) co-catalyst.

Experimental Protocol: Sonogashira Coupling of Tert-butyl 4-bromo-3-fluorobenzoate with Phenylacetylene

Materials:

-

Tert-butyl 4-bromo-3-fluorobenzoate (1.0 equiv)

-

Phenylacetylene (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

-

Copper(I) iodide (CuI) (5 mol%)

-

Triethylamine (Et₃N) (2.0 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add Tert-butyl 4-bromo-3-fluorobenzoate, Pd(PPh₃)₂Cl₂, and CuI.

-

Add anhydrous THF and triethylamine.

-

To the stirring solution, add phenylacetylene dropwise.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield tert-butyl 3-fluoro-4-(phenylethynyl)benzoate.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[2][3] This reaction is of immense importance in the synthesis of pharmaceuticals, as the aniline and arylamine moieties are present in a vast number of bioactive molecules. Tert-butyl 4-bromo-3-fluorobenzoate can be coupled with a wide variety of primary and secondary amines.

Experimental Protocol: Buchwald-Hartwig Amination of Tert-butyl 4-bromo-3-fluorobenzoate with Morpholine

Materials:

-

Tert-butyl 4-bromo-3-fluorobenzoate (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous toluene

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to a Schlenk tube.

-

Add anhydrous toluene, followed by Tert-butyl 4-bromo-3-fluorobenzoate and morpholine.

-

Seal the tube and heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain tert-butyl 3-fluoro-4-(morpholino)benzoate.

The Heck reaction provides a method for the C-C coupling of an unsaturated halide with an alkene.[4] This reaction is a valuable tool for the synthesis of substituted alkenes. Tert-butyl 4-bromo-3-fluorobenzoate can undergo Heck coupling with various olefins, such as acrylates and styrenes.

Directed Ortho-Metalation (DoM): Functionalization Adjacent to the Fluorine Atom

The fluorine atom at the 3-position can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C-2 position by a strong base, typically an organolithium reagent.[5][6][7][8] This regioselective lithiation generates an aryllithium intermediate that can be trapped with various electrophiles, allowing for the introduction of a wide range of functional groups at the C-2 position. The tert-butyl ester group is generally stable to these conditions at low temperatures.

Experimental Protocol: Directed Ortho-Metalation and Silylation

Materials:

-

Tert-butyl 4-bromo-3-fluorobenzoate (1.0 equiv)

-

n-Butyllithium (n-BuLi) (1.1 equiv, solution in hexanes)

-

Anhydrous tetrahydrofuran (THF)

-

Chlorotrimethylsilane (TMSCl) (1.2 equiv)

-

Standard glassware for inert atmosphere reactions

-

Dry ice/acetone bath

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, dissolve Tert-butyl 4-bromo-3-fluorobenzoate in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi dropwise to the cooled solution.

-

Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.

-

Add TMSCl dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield tert-butyl 4-bromo-3-fluoro-2-(trimethylsilyl)benzoate.

Caption: Key steps in a Directed Ortho-Metalation (DoM) reaction.

Applications in Drug Discovery and Agrochemical Synthesis

The synthetic versatility of Tert-butyl 4-bromo-3-fluorobenzoate makes it a valuable precursor for the synthesis of a wide range of biologically active molecules.

Case Study: Synthesis of Enzalutamide Analogues

While not a direct precursor, the closely related 4-bromo-2-fluorobenzoic acid is a key starting material in the synthesis of Enzalutamide, a potent androgen receptor inhibitor used in the treatment of prostate cancer.[9][10][11][12][13][14] The synthetic strategies employed in the synthesis of Enzalutamide, which involve the formation of an amide bond and a subsequent Ullmann coupling or other cross-coupling reaction at the bromine-bearing position, are directly applicable to derivatives of Tert-butyl 4-bromo-3-fluorobenzoate for the generation of novel analogues for drug discovery programs.

Kinase Inhibitors

The biaryl scaffold, readily accessible through Suzuki-Miyaura coupling of Tert-butyl 4-bromo-3-fluorobenzoate, is a common feature in many kinase inhibitors.[15] The ability to introduce diverse aryl and heteroaryl groups at the 4-position, coupled with the electronic modulation provided by the fluorine atom, allows for the fine-tuning of the inhibitor's potency and selectivity.

Agrochemicals

Fluorinated aromatic compounds are of significant interest in the agrochemical industry due to their enhanced biological activity and metabolic stability.[1][16][17] Tert-butyl 4-bromo-3-fluorobenzoate can serve as a starting point for the synthesis of novel herbicides, insecticides, and fungicides. The diverse functionalization possibilities allow for the creation of new active ingredients with improved efficacy and environmental profiles.

Conclusion: A Versatile Tool for Chemical Innovation

Tert-butyl 4-bromo-3-fluorobenzoate is a powerful and versatile building block that offers chemists a reliable and efficient entry point to a wide array of complex molecular structures. Its trifunctional nature allows for a diverse range of synthetic manipulations, including palladium-catalyzed cross-coupling reactions and directed ortho-metalation. The strategic placement of the bromo and fluoro substituents provides a high degree of regiochemical control, making it an invaluable tool for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. As the demand for novel and complex molecules continues to grow, the importance of strategically designed building blocks like Tert-butyl 4-bromo-3-fluorobenzoate will undoubtedly continue to rise.

References

- Blake, J. F., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.

- European Patent Office. (2023).

- Baran, P. S. (n.d.). Directed (ortho)

- Google Patents. (2016).

- Google Patents. (2017).

- Google Patents. (2021). Synthetic method of enzalutamide (CN112645880A).

-

Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

- Myers, A. G. (n.d.). Directed Ortho Metalation. Myers Research Group, Harvard University.

- Mortier, J. (n.d.).

- Myers, A. G. (n.d.). ortho metalation. Andrew G. Myers Research Group, Harvard University.

-

Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

- Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.

- Chemical & Engineering News. (n.d.). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)

- ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boosting Crop Yields: The Impact of 4-Bromo-3-fluorophenol in Agrochemical Synthesis.

- TCI Chemicals. (2024).

- University of Bristol Research Portal. (2017).

- SciSpace. (n.d.).

- MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- National Institutes of Health. (n.d.). Heck Reaction of Electronically Diverse Tertiary Alkyl Halides.

- University of Bristol Research Portal. (2019).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid: A Promising Supplier's Product with High Market Potential.

- National Institutes of Health. (n.d.).

- ChemRxiv. (n.d.).

- University of Bristol. (2011). Highly Enantioselective Synthesis of Tertiary Boronic Esters and their Stereospecific Conversion to other Functional Groups.

- National Institutes of Health. (n.d.).

- ResearchGate. (n.d.). Synthesis of Oligomers via Sonogashira cross coupling followed by....

- National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.

- National Institutes of Health. (n.d.). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells.

- Gelest. (n.d.). Cross-Coupling of Alkynylsilanes.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- National Institutes of Health. (2021). Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties.

- BenchChem. (n.d.). Application Notes and Protocols: The Use of 4-Amino-3-bromobenzoic Acid in Kinase Inhibitor Synthesis.

- National Institutes of Health. (n.d.).

- Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

- MDPI. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity.

Sources

- 1. Buy Tert-butyl 3-bromo-4-fluorobenzoate (EVT-1809501) | 375368-94-8 [evitachem.com]

- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. uwindsor.ca [uwindsor.ca]

- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. baranlab.org [baranlab.org]

- 9. Enzalutamide synthesis - chemicalbook [chemicalbook.com]